(4-Methyl-6-morpholinopyrimidin-2-yl)methanamine
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Overview
Description
(4-Methyl-6-morpholinopyrimidin-2-yl)methanamine is a chemical compound that belongs to the class of morpholinopyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-6-morpholinopyrimidin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted pyrimidine derivatives .
Scientific Research Applications
(4-Methyl-6-morpholinopyrimidin-2-yl)methanamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory agent.
Biological Research: It is used in molecular docking studies to understand its interactions with various biological targets, such as enzymes and receptors.
Pharmaceuticals: The compound is explored for its potential therapeutic applications in treating inflammation-associated disorders.
Chemical Biology: It serves as a scaffold for designing and synthesizing new derivatives with enhanced biological activities.
Mechanism of Action
The mechanism of action of (4-Methyl-6-morpholinopyrimidin-2-yl)methanamine involves its interaction with specific molecular targets, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The compound binds to the active sites of these enzymes, inhibiting their activity and reducing the production of pro-inflammatory mediators like nitric oxide and prostaglandins . This inhibition helps in mitigating the inflammatory response in cells .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-morpholinopyridin-3-yl)methanamine: A similar compound with a pyridine ring instead of a pyrimidine ring.
2-Morpholinopyrimidin-4-yl)methanamine: Another morpholinopyrimidine derivative with a different substitution pattern.
Uniqueness
(4-Methyl-6-morpholinopyrimidin-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit iNOS and COX-2 makes it a promising candidate for anti-inflammatory drug development .
Properties
Molecular Formula |
C10H16N4O |
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Molecular Weight |
208.26 g/mol |
IUPAC Name |
(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methanamine |
InChI |
InChI=1S/C10H16N4O/c1-8-6-10(13-9(7-11)12-8)14-2-4-15-5-3-14/h6H,2-5,7,11H2,1H3 |
InChI Key |
SQCYFRHVRAFVTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)CN)N2CCOCC2 |
Origin of Product |
United States |
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